rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate is a compound notable for its potential applications in medicinal chemistry. It is classified as a piperidine derivative, characterized by the presence of a hydroxyl group and two carboxylate functionalities on the piperidine ring. This compound's structure allows it to participate in various chemical reactions, making it a subject of interest in synthetic organic chemistry.
This compound falls under the category of piperidinecarboxylic acids and their derivatives, which are known for their biological activity. The specific stereochemistry (3R,4R) indicates the spatial arrangement of atoms around the chiral centers, which is crucial for its pharmacological properties.
The synthesis of rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate typically involves several steps:
One efficient method reported involves the use of tert-butyl esters in the reaction sequence, which simplifies purification and enhances yield. The process can be optimized for large-scale production by minimizing the use of expensive reagents and reducing reaction times .
The molecular formula for rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate is , with a molecular weight of approximately 215.29 g/mol. The structure features:
The three-dimensional structure can be visualized using molecular modeling software or databases that provide structural data based on its CAS number .
rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate can undergo various chemical reactions typical of piperidine derivatives:
The compound's reactivity is influenced by its functional groups; for example, the hydroxyl group can participate in hydrogen bonding, affecting solubility and reactivity in different solvents .
The mechanism of action for rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate is primarily related to its interaction with biological targets:
Research into its biological activity is ongoing, with studies indicating potential effects on neurotransmitter systems .
The compound is typically a solid at room temperature with a melting point that can vary based on purity. Its solubility profile includes:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate has several scientific uses:
Ongoing research aims to explore its full potential in medicinal chemistry and related fields .
The construction of the (3R,4R)-piperidine scaffold is critical for the biological efficacy of this intermediate. Asymmetric Henry (nitro-aldol) reactions between nitroalkanes and carbonyl precursors enable precise stereocontrol. Research demonstrates that chiral copper(II)-salen catalysts facilitate anti-selective additions, achieving diastereomeric ratios >15:1 and enantiomeric excess (ee) >95% for trans-3,4-disubstituted piperidines [2]. Subsequent reduction of nitro groups and ring closure yields the target piperidine core. Alternative routes employ chiral auxiliaries or enzymatic resolutions, but catalytic methods dominate due to atom economy. Key to success is kinetic resolution during cyclization, where stereocenters direct ring closure through chair-like transition states, minimizing epimerization. Recent optimizations reduced reaction times from 68 hours to <24 hours through microwave assistance, enhancing synthetic efficiency [4].
Table 1: Stereoselective Methods for (3R,4R)-Piperidine Synthesis
Method | Catalyst/Reagent | dr (anti:syn) | ee (%) | Yield (%) |
---|---|---|---|---|
Henry Reaction | Cu(II)-salen complex | 15:1 | 96 | 75 |
Asymmetric Hydrogenation | Ru-BINAP | >20:1 | 99 | 88 |
Enzymatic Resolution | Lipase PS | N/A | >99 | 45* |
*Theoretical maximum yield for kinetic resolution = 50%
Boc protection of the piperidine nitrogen is universal in synthesizing this compound. The tert-butoxycarbonyl group’s steric bulk prevents racemization at chiral centers during downstream reactions. Industrially, di-tert-butyl dicarbonate (Boc₂O) in acetonitrile at 0–25°C installs the group quantitatively within 2 hours [1] [3]. This method surpasses acid chloride routes by avoiding epimerization. Crucially, the Boc group enhances solubility in apolar solvents (logP increases by ~1.5 units), aiding purification. Final deprotection uses anhydrous trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), with scavengers like triisopropylsilane preventing carbocation side reactions. The Boc-protected intermediate’s stability allows long-term storage as a hydrochloride salt, critical for pharmaceutical supply chains [9].
Table 2: Commercial Availability of Boc-Protected Intermediates
Supplier | Purity (%) | Scale Available | Price (per gram) |
---|---|---|---|
SynHet | >99 | Bulk (kg) | $350 (bulk) |
A2Bchem | >97 | 100mg–10g | $65 (100mg) |
Synthonix | 97 | 100mg–10g | $50 (100mg) |
The C3-hydroxy group’s (R)-configuration is installed via asymmetric hydroxylation or diastereoselective reduction. Dirhodium(II) carboxylate catalysts (e.g., Rh₂(OAc)₄) enable enantioselective O-insertion into C-H bonds using PhI(OAc)₂ as oxidant, achieving 85–90% ee [2] [3]. Alternatively, 3-ketopiperidine precursors undergo carbonyl reduction using CBS (Corey-Bakshi-Shibata) catalysts. Borane-mediated reduction with 10 mol% (S)-CBS gives the (3R)-alcohol in 94% ee and >90% yield, exploiting Felkin-Anh control [7]. A novel rearrangement of 3-acylcoumarins with nitromethane also forms 3,4-disubstituted pyrrolidines—structurally analogous to the target—in 52–70% yield, suggesting potential adaptation for hydroxylated piperidines [4]. However, competing enolization in electron-deficient systems (e.g., 3-acetylcoumarin) lowers yields to 11%, necessitating precise electronic tuning.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: